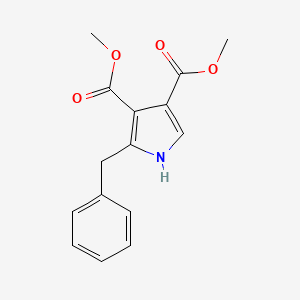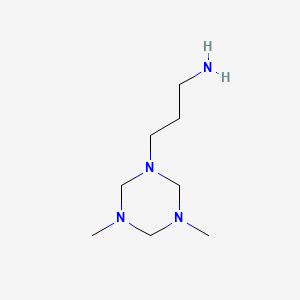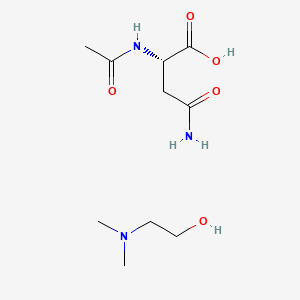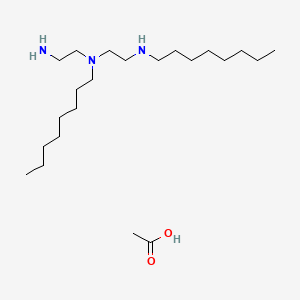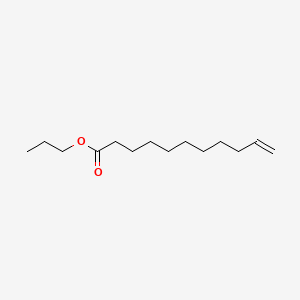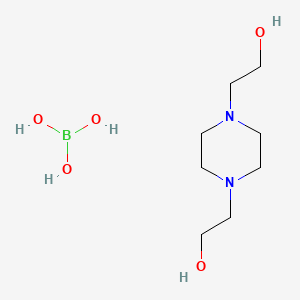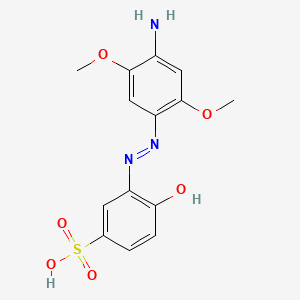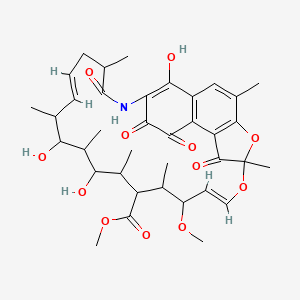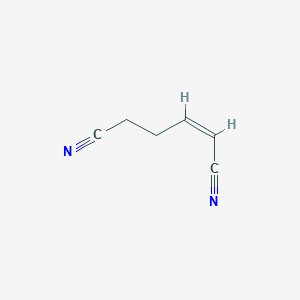
2-Hexenedinitrile, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenedinitrile, (2Z)-, typically involves the reaction of hexadiene with a nitrile source under specific conditions. One common method is the hydrocyanation of hexadiene, where hydrogen cyanide (HCN) is added to the diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the nitrile groups.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenedinitrile, (2Z)-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hexenedinitrile, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under mild conditions.
Major Products Formed
Oxidation: Oximes, amides
Reduction: Primary amines
Substitution: Various substituted nitriles and their derivatives
Scientific Research Applications
2-Hexenedinitrile, (2Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Hexenedinitrile, (2Z)-, involves its interaction with various molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The compound’s ability to undergo various chemical transformations also allows it to participate in complex biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hexenedinitrile, (2E)-: An isomer with a different configuration around the double bond.
Hexanedinitrile: A compound with a similar structure but lacking the double bond.
Butenedinitrile: A shorter-chain analogue with similar chemical properties.
Uniqueness
2-Hexenedinitrile, (2Z)-, is unique due to its specific configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research.
Properties
CAS No. |
2141-58-4 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
(Z)-hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1- |
InChI Key |
ZQOHAQBXINVHHC-IWQZZHSRSA-N |
Isomeric SMILES |
C(CC#N)/C=C\C#N |
Canonical SMILES |
C(CC#N)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


